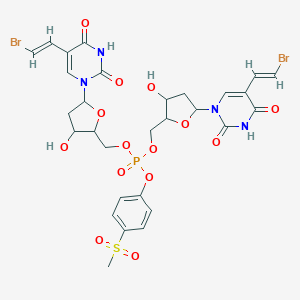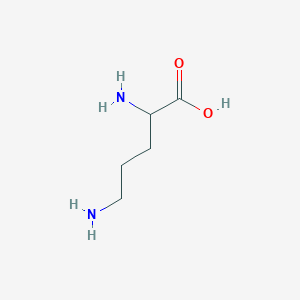
Ethyl 2-acetamido-2-(dimethylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetamido-2-(dimethylamino)acetate, also known as Lidocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist, and since then, it has become a widely used anesthetic due to its effectiveness and low toxicity.
Mecanismo De Acción
Ethyl 2-acetamido-2-(dimethylamino)acetate works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a temporary loss of sensation in the area where the drug is applied.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-acetamido-2-(dimethylamino)acetate has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, in rare cases, it can cause allergic reactions or systemic toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-acetamido-2-(dimethylamino)acetate is a widely used local anesthetic in medical procedures, and its effectiveness and low toxicity make it a valuable tool in laboratory experiments. However, its use is limited by its short duration of action and the potential for systemic toxicity in high doses.
Direcciones Futuras
1. Development of new formulations of Ethyl 2-acetamido-2-(dimethylamino)acetate with longer duration of action.
2. Investigation of the potential use of Ethyl 2-acetamido-2-(dimethylamino)acetate in treating chronic pain.
3. Studies on the mechanism of action of Ethyl 2-acetamido-2-(dimethylamino)acetate and its effects on sodium channels.
4. Investigation of the potential use of Ethyl 2-acetamido-2-(dimethylamino)acetate in inhibiting the growth of cancer cells.
5. Development of new local anesthetics with improved safety and efficacy profiles.
Métodos De Síntesis
Ethyl 2-acetamido-2-(dimethylamino)acetate can be synthesized through a multi-step process that involves the reaction of diethylamine with glyoxylic acid to form N,N-diethylglycine. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(diethylamino)acetate, which is then reacted with acetyl chloride to form ethyl 2-acetamido-2-(diethylamino)acetate. Finally, this compound is reacted with dimethylamine to form Ethyl 2-acetamido-2-(dimethylamino)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-acetamido-2-(dimethylamino)acetate has been extensively studied for its use as a local anesthetic in medical procedures. It has also been studied for its potential use in treating chronic pain, as well as its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
133873-11-7 |
|---|---|
Nombre del producto |
Ethyl 2-acetamido-2-(dimethylamino)acetate |
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-2-(dimethylamino)acetate |
InChI |
InChI=1S/C8H16N2O3/c1-5-13-8(12)7(10(3)4)9-6(2)11/h7H,5H2,1-4H3,(H,9,11) |
Clave InChI |
HCSTUIOHBKWESR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(NC(=O)C)N(C)C |
SMILES canónico |
CCOC(=O)C(NC(=O)C)N(C)C |
Sinónimos |
Acetic acid, (acetylamino)(dimethylamino)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)